molecular formula C14H15FN4O3S B2543162 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034428-11-8

2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2543162
CAS No.: 2034428-11-8
M. Wt: 338.36
InChI Key: IKTBMGVIXNHCDD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is integral in synthesizing heterocyclic condensed systems with bridgehead nitrogen, notably within the thiazolo[3,2-b][1,2,4]triazoles class. Such syntheses involve the creation of intermediates through the treatment of triazoles with bromo-fluoroacetophenone, leading to compounds with significant antimicrobial activity against various bacteria and yeasts (Bărbuceanu et al., 2015).

Pharmacological Potency Enhancement

Research indicates that incorporating the sulfonamide rings and derivatives into the molecular structure of compounds like azetidinones enhances their biological and pharmacological potencies. This approach has led to the development of molecules with improved efficacy and potential medicinal applications (Jagannadham et al., 2019).

Antioxidant and Antibacterial Properties

Novel sulfanyl derivatives synthesized using a similar compound have demonstrated significant antioxidant and antibacterial properties. These findings suggest potential applications in developing new treatments and interventions for oxidative stress-related diseases and bacterial infections (Sarac et al., 2020).

Synthesis of Broad-Spectrum Antifungal Agents

Another application is seen in the process development of voriconazole, a novel broad-spectrum triazole antifungal agent. This compound's synthesis involves setting relative stereochemistry crucial for its antifungal efficacy, highlighting its importance in creating effective treatments for fungal infections (Butters et al., 2001).

Anti-Inflammatory Agents

The compound also plays a role in synthesizing derivatives with potential anti-inflammatory activity. This application is significant in the pharmaceutical industry, offering pathways to new anti-inflammatory drugs with possibly lower side effects compared to traditional medications (Karande & Rathi, 2017).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)6-10-2-4-11(15)5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTBMGVIXNHCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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